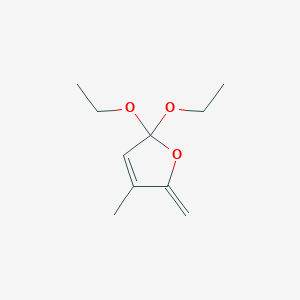
2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran is a heterocyclic organic compound. It belongs to the class of dihydrofurans, which are known for their diverse chemical properties and applications. This compound is characterized by its unique structure, which includes two ethoxy groups, a methyl group, and a methylene group attached to a dihydrofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxy-2,5-dihydrofuran with ethylating agents in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The ethoxy and methylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran involves its interaction with various molecular targets. The ethoxy and methylene groups play a crucial role in its reactivity and interactions. The compound can participate in various chemical pathways, leading to the formation of different products depending on the conditions.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxy-2,5-dihydrofuran: Similar in structure but lacks the ethoxy and methylene groups.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in the food industry.
2,5-Dimethoxy-4-methylamphetamine: A psychedelic compound with different applications.
Uniqueness: 2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical transformations, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
87841-02-9 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
2,2-diethoxy-4-methyl-5-methylidenefuran |
InChI |
InChI=1S/C10H16O3/c1-5-11-10(12-6-2)7-8(3)9(4)13-10/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
IGMPDPPHKYVAKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(C=C(C(=C)O1)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


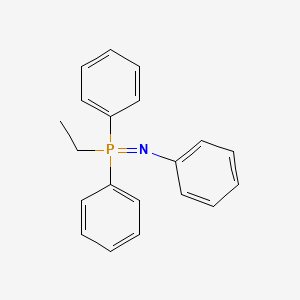

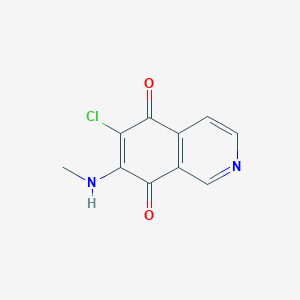
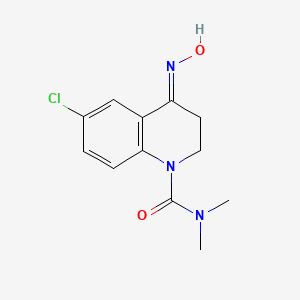
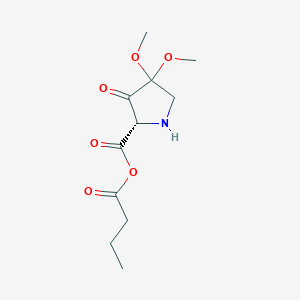

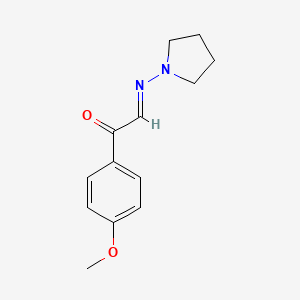
![2,5-Di([1,1'-biphenyl]-4-yl)furan](/img/structure/B12893955.png)
![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)

![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
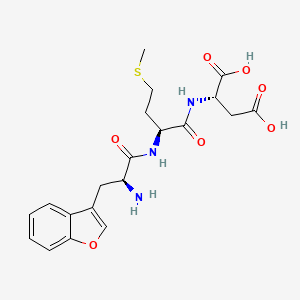
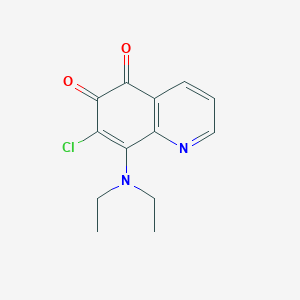
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
